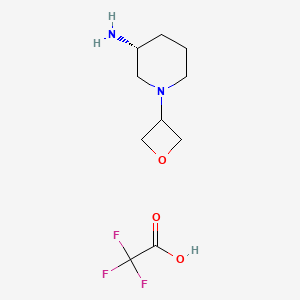

(3R)-1-(oxetan-3-yl)piperidin-3-amine;2,2,2-trifluoroacetic acid

CAS No.:

Cat. No.: VC13832721

Molecular Formula: C10H17F3N2O3

Molecular Weight: 270.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17F3N2O3 |

|---|---|

| Molecular Weight | 270.25 g/mol |

| IUPAC Name | (3R)-1-(oxetan-3-yl)piperidin-3-amine;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C8H16N2O.C2HF3O2/c9-7-2-1-3-10(4-7)8-5-11-6-8;3-2(4,5)1(6)7/h7-8H,1-6,9H2;(H,6,7)/t7-;/m1./s1 |

| Standard InChI Key | KXBXGPUQVBFJHJ-OGFXRTJISA-N |

| Isomeric SMILES | C1C[C@H](CN(C1)C2COC2)N.C(=O)(C(F)(F)F)O |

| SMILES | C1CC(CN(C1)C2COC2)N.C(=O)(C(F)(F)F)O |

| Canonical SMILES | C1CC(CN(C1)C2COC2)N.C(=O)(C(F)(F)F)O |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound comprises two distinct components:

-

(3R)-1-(Oxetan-3-yl)piperidin-3-amine: A six-membered piperidine ring with an oxetane substituent at position 1 and an amine group at position 3. The stereochemistry at the C3 position is explicitly defined as R.

-

Trifluoroacetic acid (TFA): A strong acid serving as a counterion to stabilize the protonated amine.

The stereochemistry critically influences molecular interactions. The (3R) configuration positions functional groups in three-dimensional space, potentially optimizing binding to chiral biological targets .

Table 1: Key Structural Descriptors

Synthesis and Stereochemical Control

Challenges in Synthesis

-

Oxetane Stability: Oxetane rings, while conformationally restrictive, are prone to acid-catalyzed ring-opening. Mild conditions (pH 4–6) are essential during salt formation.

-

Enantiomeric Purity: The (3S) enantiomer (CAS: 1349699-66-6) is commercially available , emphasizing the need for rigorous stereochemical control to avoid racemization.

Physicochemical Characterization

Spectroscopic Analysis

-

NMR Spectroscopy:

-

<sup>1</sup>H NMR: Signals at δ 3.5–4.0 ppm (oxetane protons), δ 2.5–3.0 ppm (piperidine CH<sub>2</sub> groups), and δ 1.5–2.0 ppm (piperidine CH<sub>2</sub> adjacent to amine).

-

<sup>13</sup>C NMR: Oxetane carbons at 70–80 ppm, piperidine carbons at 40–60 ppm.

-

-

Mass Spectrometry: ESI-MS confirms the molecular ion at m/z 270.25 [M+H]<sup>+</sup>.

Biological Implications and Structure-Activity Relationships (SAR)

Table 2: Comparative Analysis of Piperidine-Oxetane Derivatives

| Compound | EC<sub>50</sub> (µM) | Target | Reference |

|---|---|---|---|

| (3R)-1-(Oxetan-3-yl)piperidin-3-amine | N/A | N/A | |

| Analog 2.29 (antimalarial) | 3.0 | Plasmodium falciparum | |

| Analog 5ab (enzyme inhibitor) | 12.0 | CDC34A ubiquitin ligase |

Antimalarial Considerations

Piperidine derivatives bearing indole or triazolo groups exhibit EC<sub>50</sub> values ~3 µM against P. falciparum . While the query compound lacks these substituents, its piperidine-oxetane core could serve as a scaffold for hybrid antimalarials.

Applications in Drug Discovery

Neurological Disorders

The piperidine moiety is prevalent in dopamine receptor ligands. Molecular modeling suggests the (3R) configuration may favor D<sub>2</sub>/D<sub>3</sub> receptor binding, analogous to antipsychotics like haloperidol.

Prodrug Development

Oxetanes enhance metabolic stability by resisting cytochrome P450 oxidation. Coupled with TFA’s solubility benefits, this compound could serve as a prodrug candidate for amine-containing therapeutics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume